Sodium zinc hydroxide

Description

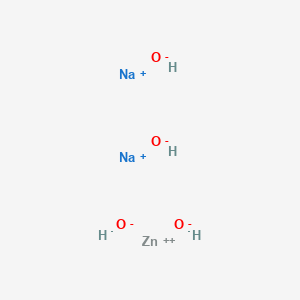

Structure

2D Structure

Properties

CAS No. |

12179-14-5 |

|---|---|

Molecular Formula |

Na2Zn(OH)4 H4Na2O4Zn |

Molecular Weight |

179.4 g/mol |

IUPAC Name |

disodium;zinc;tetrahydroxide |

InChI |

InChI=1S/2Na.4H2O.Zn/h;;4*1H2;/q2*+1;;;;;+2/p-4 |

InChI Key |

HVTHJRMZXBWFNE-UHFFFAOYSA-J |

SMILES |

[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |

Canonical SMILES |

[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Zn+2] |

Other CAS No. |

12179-14-5 |

physical_description |

Liquid |

Pictograms |

Corrosive; Environmental Hazard |

Synonyms |

disodium tetrahydroxyzincate |

Origin of Product |

United States |

Anion Exchange:following Initial Surface Adsorption, a Slower Process of Anion Exchange Can Occur.digitellinc.comin This Mechanism, Anions from the Solution Diffuse into the Interlayer Region of the Lzh and Replace the Original Charge Compensating Anions E.g., Nitrate, Acetate, or Chloride . This is a True Intercalation Process That Modifies the Composition of the Lzh.rsc.org

| Factor | Influence on Mechanism |

| Anion Properties | Anions with higher charge density and smaller ionic radii generally have a stronger affinity for the positively charged layers and are more readily exchanged. The selectivity order for some common anions has been shown to be: PO₄³⁻ > CO₃²⁻ > SO₄²⁻ > OH⁻ > Cl⁻ > Br⁻ > NO₃⁻. mdpi.comrsc.org |

| pH of Solution | The pH affects both the surface charge of the LZH and the speciation of the anion in solution. Changes in pH can promote or inhibit adsorption and exchange. rsc.org |

| Concentration | At low anion concentrations in solution, anion exchange is often the primary mechanism. At higher concentrations, both anion exchange and surface adsorption can occur simultaneously. researchgate.net |

| Temperature | Higher temperatures can increase the rate of diffusion and favor the anion exchange process. researchgate.net |

| LDH Composition | The specific metal cations in the hydroxide (B78521) layers and their ratio can alter the layer charge density and interlayer spacing, thereby affecting the material's affinity for different anions. mdpi.com |

Distinguishing between these two mechanisms is crucial for understanding the interaction of LZHs with anions. Studies have shown that short-term experiments may only capture the initial adsorption phase, while longer-term investigations are needed to observe the subsequent anion-exchange process. digitellinc.com

Ligand Exchange Reactions on Zinc Hydroxide Surfaces

The surface of solid zinc hydroxide in an aqueous environment is not inert. It is populated by hydroxyl (-OH) groups and coordinated water molecules. These surface groups can participate in ligand exchange reactions, where a ligand from the bulk solution displaces a surface-bound ligand (like water or hydroxide). This process is fundamental to the dissolution, precipitation, and surface complexation behavior of zinc hydroxide.

Zinc hydroxide is an amphoteric compound, meaning it can react as both an acid (donating a proton from its surface hydroxyls) and a base (accepting a proton). wikipedia.orgyoutube.com This reactivity facilitates ligand exchange.

Reaction with Acids: In the presence of acid (H⁺), surface hydroxyl groups are protonated, forming water molecules that are easily displaced by other ligands.

Zn-OH (surface) + H⁺ → Zn-OH₂⁺ (surface)

Reaction with Bases: In the presence of a base, such as excess sodium hydroxide, surface hydroxyl groups can deprotonate, but more importantly, soluble zincate complexes like [Zn(OH)₄]²⁻ are formed through the coordination of additional hydroxide ligands. wikipedia.orgyoutube.com This process involves the exchange of coordinated water molecules for hydroxide ions. wikipedia.org

A classic example of ligand exchange involving zinc hydroxide is its reaction with aqueous ammonia (B1221849). While zinc hydroxide has low solubility in water, it dissolves in an excess of ammonia solution. This occurs via a ligand exchange reaction where the hydroxide and water ligands coordinated to the zinc are replaced by ammonia (NH₃) ligands, forming the soluble tetraamminezinc(II) complex, [Zn(NH₃)₄]²⁺. wikipedia.orgissr.edu.kh

Zn(OH)₂(s) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

On the solid surface of zinc hydroxide, similar ligand exchange reactions can lead to the formation of surface complexes. For instance, other anions or complexing agents in solution can replace the surface hydroxyl groups, altering the surface chemistry and solubility of the solid. Molecular modeling studies have shown that the interaction energy of ligands with zinc is a key driver for these processes, with hydroxide ions generally forming more stable complexes than ligands like ammonia. shahroodut.ac.ir The study of water exchange on solvated zinc cations shows that these reactions typically proceed through an associative pathway, where an incoming ligand first coordinates to the zinc center, forming a higher-coordinate intermediate, before another ligand dissociates. researchgate.net This principle can be extended to reactions occurring at the solid-liquid interface of zinc hydroxide.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Investigations of Sodium Zinc Hydroxide (B78521) Phases

Crystallography is the cornerstone for understanding the three-dimensional structure of sodium zinc hydroxide compounds. Techniques such as single-crystal and powder X-ray diffraction are employed to resolve atomic positions, identify phases, and analyze microstructural features.

Single-crystal X-ray diffraction (SC-XRD) is a powerful, non-destructive technique that offers detailed information about the internal lattice of crystalline materials, including unit cell dimensions, bond lengths, and bond angles. carleton.edu The method involves directing a beam of monochromatic X-rays onto a small, unfractured, single crystal. carleton.eduyoutube.com The interaction of the X-rays with the ordered crystal lattice produces a unique diffraction pattern of constructive interference spots. carleton.eduyoutube.com By analyzing the position and intensity of these spots, the precise three-dimensional arrangement of atoms within the crystal can be determined. youtube.com

For complex structures like this compound sulfite (B76179) (Na[(Zn(OH))]₃(SO₃)₂), SC-XRD is indispensable for elucidating novel structural features and bonding geometries. researchgate.netacs.orgnih.gov The analysis of this compound revealed its crystal system, space group, and the exact coordinates of each atom in the unit cell, providing an unambiguous determination of its structure.

Table 1: Crystallographic Data for this compound Sulfite

| Parameter | Value |

|---|---|

| Chemical Formula | Na[(Zn(OH))]₃(SO₃)₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.831(2) |

| b (Å) | 6.643(1) |

| c (Å) | 13.010(3) |

| β (°) | 108.91(3) |

| Volume (ų) | 721.9(3) |

Data sourced from studies on Na[(Zn(OH))]₃(SO₃)₂. researchgate.netacs.orgnih.gov

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a sample composed of many randomly oriented crystallites is used. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). This pattern serves as a fingerprint for the crystalline phases present in the sample. cosmosjournal.in

PXRD is crucial for:

Phase Identification: By comparing the experimental diffraction pattern to reference patterns in databases like the International Centre for Diffraction Data (ICDD), the specific phases of this compound or any impurities can be identified. researchgate.netmdpi.com For instance, the formation of zinc hydroxide phases can be monitored during synthesis. researchgate.netresearchgate.net

Crystallite Analysis: The width of the diffraction peaks is related to the size of the crystallites. Broader peaks generally indicate smaller crystallite sizes, while sharp, narrow peaks suggest a highly crystalline material with larger crystallites. cosmosjournal.inresearchgate.net This analysis provides insight into the material's microstructural properties.

Crystallographic studies of this compound derivatives have unveiled rare and interesting coordination environments. A prominent example is found in the structure of this compound sulfite, Na[(Zn(OH))]₃(SO₃)₂. researchgate.netacs.orgnih.gov Within its corrugated hexagonal sheets, one-third of the oxygen sites exhibit a novel bonding geometry. These specific oxygen atoms form a planar Zn₃O unit. researchgate.netacs.orgnih.gov This arrangement is a significant finding, as other known compounds containing a Zn₃O group typically feature a pyramidal geometry. researchgate.netacs.orgnih.gov This planar configuration represents a rare occurrence in zinc coordination chemistry.

Vibrational and Electronic Spectroscopic Studies

Spectroscopic methods probe the energy levels within a molecule or crystal, providing information about bonding and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a compound by measuring the absorption of infrared radiation. nepjol.info The vibrations of specific chemical bonds correspond to characteristic absorption bands in the infrared spectrum. mit.edu

In the analysis of this compound compounds, FTIR is particularly useful for identifying:

Hydroxyl (O-H) Vibrational Modes: The stretching vibrations of hydroxyl groups typically appear as a broad band in the high-frequency region of the spectrum, generally between 3200 and 3600 cm⁻¹. scribd.com The broadness of this peak is often attributed to hydrogen bonding within the crystal lattice.

Zincate (Zn-O) Vibrational Modes: The vibrations of the zinc-oxygen bonds are found in the lower frequency region of the spectrum. The characteristic absorption bands for Zn-O lattice vibrations are typically observed at around 400-500 cm⁻¹. scribd.comresearchgate.net

Table 2: Characteristic FTIR Vibrational Modes in Zinc Hydroxide Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~3200 - 3600 | O-H stretching of hydroxyl groups |

| ~400 - 500 | Zn-O lattice vibrations |

This table presents typical ranges for the specified vibrational modes. scribd.comresearchgate.net

Raman Spectroscopy for Crystalline Lattice Dynamics and Molecular Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a material, offering a "fingerprint" of its molecular structure and crystalline lattice dynamics. In the analysis of this compound, the Raman spectrum reveals distinct features corresponding to the vibrations of its constituent ions.

The spectrum can be broadly divided into two regions: low-frequency modes related to the lattice vibrations of the crystal structure, and high-frequency modes associated with the internal vibrations of the hydroxo-zincate complex, [Zn(OH)₄]²⁻, and the hydroxyl groups.

Key findings from Raman analysis include:

Hydroxyl Stretching: A sharp, distinct band is typically observed around 3600 cm⁻¹. unt.edu This peak is characteristic of the O-H stretching vibration within the hydroxide ions coordinated to the zinc atom. Its sharpness, compared to the broad O-H band of water, indicates a well-defined chemical environment for the hydroxyl groups.

Zn-OH Vibrations: Strong Raman bands observed at lower frequencies, typically in the 250 cm⁻¹ to 500 cm⁻¹ range, are attributed to the stretching and bending modes of the Zn-OH bonds within the zincate complex. researchgate.net For instance, symmetric Zn-O stretching modes in similar zinc hydroxide structures have been identified around 367 cm⁻¹ and 381 cm⁻¹. researchgate.net

The following table summarizes the typical Raman peak assignments for compounds containing zinc and hydroxide moieties.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |

| ~3600 | O-H Stretching in Hydroxyl Groups |

| 250 - 500 | Zn-OH Stretching and Bending Modes |

| < 200 | Lattice Vibrations (Na⁺, [Zn(OH)₄]²⁻) |

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique for determining the elemental composition and chemical oxidation states of the top few nanometers of a material. For this compound, XPS analysis provides quantitative information about the sodium, zinc, and oxygen present.

A critical consideration during the XPS analysis of zinc hydroxide-containing species is their potential for degradation under X-ray irradiation. Studies have shown that zinc hydroxide can rapidly convert to zinc oxide (ZnO) during standard XPS measurements, which can complicate data interpretation. iaea.orgresearchgate.net Therefore, careful experimental conditions, such as sample cooling and minimizing acquisition time, are often necessary.

The high-resolution XPS spectra for this compound reveal the following:

Zinc (Zn 2p): The Zn 2p₃/₂ peak for zinc hydroxide is typically observed at a binding energy of approximately 1022.0 - 1022.2 eV. researchgate.netxpsfitting.com This value is very close to that of zinc oxide, making the modified Auger parameter a more reliable tool for distinguishing between the two species. The modified Auger parameter for Zn(OH)₂ is reported to be around 2009.6 eV. xpsfitting.com

Oxygen (O 1s): The O 1s spectrum is often complex and can be deconvoluted into multiple peaks. The component corresponding to the hydroxide (OH⁻) group is found at a binding energy of approximately 531.7 - 532.2 eV. researchgate.net Other components may be present due to surface contamination (e.g., carbonates) or the presence of zinc oxide (at a lower binding energy).

Sodium (Na 1s): The presence of sodium is confirmed by the Na 1s peak, which is expected to appear around 1071-1072 eV.

The table below presents the characteristic XPS binding energies for this compound.

| Element | Photoelectron Line | Binding Energy (eV) | Corresponding Species |

| Zinc | Zn 2p₃/₂ | ~1022.1 | Zn(OH)₂ / [Zn(OH)₄]²⁻ |

| Oxygen | O 1s | ~531.7 | OH⁻ |

| Sodium | Na 1s | ~1071.5 | Na⁺ |

Microscopic and Morphological Characterization at Multiple Scales

Understanding the physical form, from the micrometer to the nanometer scale, is crucial for linking the structure of this compound to its properties. A suite of electron microscopy techniques is employed for this purpose.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure Analysis

For a more detailed view of the internal structure at the nanoscale, Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are indispensable. To prepare a sample for TEM analysis, the this compound powder is typically dispersed in a solvent like ethanol, subjected to ultrasonication to break up agglomerates, and then a small droplet of the suspension is deposited onto a carbon-coated copper grid. mdpi.com

TEM analysis provides information on:

Particle Size and Shape: It allows for the precise measurement of individual nanoparticle dimensions and provides a clearer picture of their shape than SEM. nih.govresearchgate.net

Crystallinity: TEM can distinguish between crystalline and amorphous regions within the material.

Internal Structure: HRTEM can resolve the atomic lattice fringes of the crystalline material. The spacing between these fringes can be measured and compared to known crystallographic data to identify specific crystal planes, offering direct evidence of the compound's crystal structure.

Electron Diffraction for Local Crystallographic Orientation

Performed within a TEM, Selected Area Electron Diffraction (SAED) provides crucial information about the crystallographic structure of the material. A beam of electrons is passed through a selected area of the sample, and the resulting diffraction pattern is recorded.

For a polycrystalline material like powdered this compound, the SAED pattern consists of a series of concentric rings. The diameter of each ring corresponds to a specific interplanar spacing (d-spacing) in the crystal lattice. By measuring these diameters, the d-spacings can be calculated and compared with databases (e.g., JCPDS) to confirm the crystal structure and phase purity of the sample. researchgate.net This technique is particularly powerful for unambiguously identifying the crystalline phase of individual nanoparticles or domains within a larger agglomerate.

Solution Phase Chemistry and Speciation Dynamics of Zinc in Alkaline Sodium Hydroxide Systems

Kinetic Studies of Zinc Hydroxide (B78521) and Zincate Formation and Dissolution

While thermodynamics predicts the equilibrium state, kinetics describes the rate and mechanism by which that state is reached. These studies are vital for understanding real-world processes like battery performance and industrial leaching. jmmab.com

The precipitation of zinc hydroxide from a solution of zinc ions upon the addition of sodium hydroxide is a rapid process. quora.com The rate of this reaction can be described by a reaction rate law, which mathematically relates the reaction rate to the concentration of the reactants. ucla.edu

Rate = k[Zn²⁺]ⁿ[OH⁻]ᵐ

Here, 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to Zn²⁺ and OH⁻, respectively. Determining these orders experimentally is complex, as the process involves nucleation and crystal growth stages, which are influenced by factors such as temperature, level of supersaturation, and the presence of impurities. The initial formation of the white gelatinous precipitate, Zn(OH)₂, is typically fast. libretexts.org

The dissolution of metallic zinc or its passive oxide/hydroxide layer in concentrated alkaline solutions is a critical process in alkaline zinc batteries. tue.nl Electrochemical studies have shown that this is not a simple one-step process. Several mechanistic pathways have been proposed, often involving multiple steps with adsorbed intermediates. researchgate.net

One common proposed mechanism for the anodic dissolution of zinc is a two-step process:

Zn + OH⁻ ⇌ Zn(OH)ₐₑₛ + e⁻

Zn(OH)ₐₑₛ + 3OH⁻ → [Zn(OH)₄]²⁻ + e⁻

Influence of Co-existing Anions and Cations on Speciation

In alkaline sodium hydroxide systems, zinc primarily exists as the soluble tetrahydroxozincate(II) ion, [Zn(OH)₄]²⁻. However, the presence of other ions in the solution can significantly alter this equilibrium, affecting the solubility of zinc species and potentially leading to the formation of different solid phases.

Complexation Effects of Chloride, Sulfate (B86663), and Carbonate Ions on Zinc Hydroxide Solubility

The introduction of anions such as chloride (Cl⁻), sulfate (SO₄²⁻), and carbonate (CO₃²⁻) into an alkaline zincate solution can lead to complexation reactions. These interactions can either increase or decrease the solubility of zinc hydroxide, depending on the nature of the anion and the specific solution conditions.

Chloride Ions (Cl⁻): In alkaline environments containing chloride ions, there is a tendency for the formation of complex zinc hydroxide chloride compounds. One notable species is simonkolleite, Zn₅(OH)₈Cl₂·H₂O, which can precipitate from the solution. The formation of such stable solid phases can effectively reduce the concentration of soluble zincate ions in the solution. This is a crucial consideration in environments where both high alkalinity and high chloride concentrations are present, such as in certain industrial brines or during the corrosion of zinc in marine alkaline conditions researchgate.netnih.gov.

Carbonate Ions (CO₃²⁻): Carbonate ions readily react in alkaline zinc solutions to form sparingly soluble zinc-containing solids. In the presence of atmospheric carbon dioxide, sodium hydroxide solutions can absorb CO₂ to form sodium carbonate mdpi.comquora.com. This carbonate can then react with dissolved zincate to precipitate compounds such as hydrozincite, Zn₅(CO₃)₂(OH)₆. The formation of these stable carbonate-containing precipitates can significantly decrease the concentration of soluble zinc in the solution researchgate.net.

The baseline solubility of zinc oxide (ZnO) in pure sodium hydroxide (NaOH) solutions is a critical reference for understanding the effects of these additional anions. The solubility is highly dependent on the NaOH concentration and temperature.

Table 1: Solubility of Zinc Oxide in Aqueous Sodium Hydroxide Solutions at 25°C

| NaOH Concentration (mol/L) | ZnO Solubility (mol/L) |

|---|---|

| 1.0 | 0.20 |

| 2.0 | 0.45 |

| 4.0 | 0.90 |

| 6.0 | 1.30 |

| 8.0 | 1.65 |

This table presents typical approximate values for the solubility of zinc oxide in sodium hydroxide solutions at 25°C. Actual values can vary based on experimental conditions.

Salting-In/Salting-Out Phenomena in High Ionic Strength Solutions

Salting-In: At low to moderate concentrations of an added salt, the solubility of a solute, such as sodium zinc hydroxide, may increase. This "salting-in" effect is attributed to the increase in the ionic strength of the solution, which can enhance the solvation of the zincate complex ions by shielding their electrostatic interactions libretexts.org.

Salting-Out: Conversely, at high concentrations of an added salt, the solubility of the solute often decreases, a phenomenon known as "salting-out" wikipedia.orglibretexts.org. In this scenario, a large number of ions from the added salt compete for solvent (water) molecules. This reduces the amount of "free" water available to hydrate (B1144303) the zincate ions, leading to their precipitation from the solution wikipedia.orglibretexts.org.

The specific effect of a particular salt is often described by the Hofmeister series, which ranks ions based on their ability to salt-out proteins. While originally developed for proteins, the principles can be qualitatively applied to other solutes. For anions, the salting-out ability generally follows the order:

SO₄²⁻ > HPO₄²⁻ > CH₃COO⁻ > Cl⁻ > NO₃⁻ > I⁻ > ClO₄⁻ > SCN⁻

Based on this series, sodium sulfate would be expected to have a stronger salting-out effect on this compound compared to sodium chloride.

Table 2: Qualitative Effects of Anions on Zinc Speciation in Alkaline Solutions

| Anion | Primary Effect | Resulting Zinc Species (Examples) | Impact on Soluble Zinc Concentration |

|---|---|---|---|

| Chloride (Cl⁻) | Complexation/Precipitation | Zn₅(OH)₈Cl₂·H₂O (Simonkolleite) | Decrease |

| Sulfate (SO₄²⁻) | Salting-out (at high concentrations) | [Zn(OH)₄]²⁻ (precipitated) | Decrease |

| Carbonate (CO₃²⁻) | Precipitation | Zn₅(CO₃)₂(OH)₆ (Hydrozincite) | Decrease |

This table provides a qualitative summary of the primary effects of common anions on zinc speciation and solubility in alkaline sodium hydroxide solutions.

Phase Transformations and Stability Mechanisms of Sodium Zinc Hydroxide Species

Interconversion Mechanisms between Zinc Hydroxide (B78521) and Zinc Oxide Phases

The transformation of zinc hydroxide (Zn(OH)₂) to zinc oxide (ZnO) is a critical process that can proceed through several distinct mechanisms depending on the conditions. researchgate.net This conversion is thermodynamically driven, as zinc hydroxide is considered metastable with respect to zinc oxide. nist.gov Studies have identified three primary pathways for this phase transformation: dissolution-reprecipitation, solid-solid phase transformation, and in-situ crystallization. researchgate.net

The dissolution-reprecipitation mechanism involves the dissolution of the initial zinc hydroxide phase into a solvent, followed by the precipitation of the more stable zinc oxide phase. This pathway is particularly relevant in aqueous or solvent-based systems during aging or low-temperature thermal treatment. researchgate.net The process is governed by the relative solubilities of the phases.

In a related example, the synthesis of cobalt-doped zinc oxide single crystals from basic cobalt zinc salts occurs via a low-temperature dissolution-reprecipitation process. nih.gov The initial basic salt intermediate dissolves and subsequently recrystallizes as the final oxide phase. nih.gov This highlights the importance of mass transfer through the liquid phase, where ions or molecular clusters from the dissolving solid diffuse and deposit onto the growing crystals of the more stable phase. This mechanism allows for significant changes in crystal size and morphology, as seen in the formation of large zinc hydroxide nitrate (B79036) crystals from nanoscale zinc oxide particles.

Solid-solid, or solid-state, phase transformation is a mechanism where the conversion from zinc hydroxide to zinc oxide occurs directly within the solid lattice without the involvement of a liquid solvent. researchgate.net This process involves the removal of water molecules and a rearrangement of the crystal structure. The kinetics of such transformations are complex and depend on factors like temperature, heating rate, and the specific crystalline form (polymorph) of the starting zinc hydroxide. ias.ac.in

The progress of solid-state transformations can be modeled by considering three overlapping stages: nucleation of the new phase (ZnO), growth of the nuclei, and impingement where growing particles meet. researchgate.net The rate of transformation is often highly sensitive to the thermal history of the material. ias.ac.in While specific kinetic parameters for the Zn(OH)₂ to ZnO transformation are not extensively detailed, studies on analogous solid-state reactions, such as between zinc and arsenic powders, show that the initial process can be phase-boundary controlled, while the later stages are often diffusion-controlled. kyoto-u.ac.jp

In-situ crystallization is a pathway where the transformation occurs locally on the surface or within the parent crystal, often maintaining the original morphology. researchgate.net This is distinct from dissolution-reprecipitation, which can drastically alter the particle shape.

An important intermediate in zinc hydroxide systems is ε-Zn(OH)₂, also known as the mineral Wülfingite. researchgate.net This orthorhombic polymorph of zinc hydroxide can transform into zinc oxide through processes analogous to in-situ crystallization. During this transformation, dehydration is believed to occur initially at the surface of the hydroxide crystals.

Table 1: Properties of Wülfingite (ε-Zn(OH)₂)

| Property | Value |

| Crystal System | Orthorhombic |

| Formula | Zn(OH)₂ |

| Color | Colorless to whitish |

| Luster | Waxy |

| Polymorphism | Trimorphous with ashoverite and sweetite |

Data sourced from Schmetzer et al. (1985) via ResearchGate. researchgate.net

Thermal Decomposition Pathways of Sodium Zinc Hydroxide and its Precursors

The thermal decomposition of sodium zincate and its related precursors is the most common route to forming zinc oxide. researchgate.netquora.com The specific pathway, intermediate compounds, and decomposition temperatures are highly dependent on the starting material and the atmospheric conditions. rsc.org

The fundamental step in the thermal decomposition of zinc hydroxide and its derivatives is dehydration—the removal of water molecules from the crystal structure. cdnsciencepub.com For simple zinc hydroxide, the reaction is a direct decomposition into zinc oxide and water vapor. quora.com

Zn(OH)₂(s) → ZnO(s) + H₂O(g)

For more complex precursors, such as layered zinc hydroxy salts, the dehydration and dehydroxylation (removal of hydroxyl groups) can occur in multiple, discrete steps. For instance, the decomposition of zinc hydroxide chloride (Zn₅(OH)₈Cl₂·H₂O) proceeds through an intermediate β-Zn(OH)Cl phase before forming ZnO. cdnsciencepub.comresearchgate.net Similarly, the thermal transformation of zinc hydroxide sulfate (B86663) hydrates involves successive dehydration and dehydroxylation steps, forming intermediates like anhydrous zinc hydroxide sulfate and zinc oxy-sulphate before the final conversion to ZnO at higher temperatures. researchgate.net The decomposition of sodium zincate (NaZn(OH)₃) solutions upon heating and dilution also precipitates ZnO. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and a reference material, indicating exothermic or endothermic events like phase transitions or decomposition.

Studies on various zinc hydroxide precursors reveal distinct thermal behaviors. The decomposition of ε-Zn(OH)₂ is a simple, one-step endothermic process. cdnsciencepub.com In contrast, precursors like zinc hydroxide chloride and zinc hydroxide sulfate show multi-step decomposition profiles. cdnsciencepub.comresearchgate.net The decomposition of zinc hydroxide carbonate (hydrozincite) is characterized by a sharp endothermic peak around 248°C, corresponding to a significant mass loss as it converts directly to ZnO. uts.edu.au The presence of different anions (e.g., Cl⁻, SO₄²⁻, CO₃²⁻) in the precursor structure significantly influences the decomposition temperatures and the intermediate phases formed. cdnsciencepub.comresearchgate.net

Table 2: Thermal Decomposition Data for Zinc Hydroxide and its Precursors

| Compound | Decomposition Onset (°C) | DTA Peak Temperature (°C) | Key Decomposition Steps & Intermediates | Final Product |

| ε-Zn(OH)₂ | 127 | 155 (Endotherm) | One-step dehydration | ZnO |

| Zinc Hydroxide Carbonate (Zn₅(CO₃)₂(OH)₆) | ~230 | 248 (Endotherm) | Single-step decomposition | ZnO |

| Zinc Hydroxide Chloride (Zn₅(OH)₈Cl₂·H₂O) | 127 | 187, 200 (Endotherms) | Two-step dehydration; forms β-Zn(OH)Cl and ZnCl₂ intermediates | ZnO |

| Zinc Hydroxide Sulfate (Zn₄SO₄(OH)₆·3H₂O) | ~250 | - | Multi-step process involving dehydroxylation | ZnO |

Data compiled from various thermal analysis studies. cdnsciencepub.comuts.edu.auresearchgate.net

Long-Term Stability Studies in Various Environmental Conditions

The long-term stability of this compound and related species is not absolute; it is dynamically influenced by the surrounding chemical and physical environment. The persistence of these compounds is a critical factor in their synthesis and application, governed by a delicate balance of conditions.

Chemical and Structural Stability in Aqueous Solutions (e.g., Mother Liquor)

In aqueous environments, particularly the alkaline mother liquors from which they are precipitated, zinc hydroxide species are subject to transformation. Zinc hydroxide is often considered thermodynamically unstable with respect to zinc oxide (ZnO), and it has been observed to change on standing, especially in the presence of alkalis nist.gov.

In highly alkaline solutions, such as those containing sodium hydroxide, zinc oxide and its hydroxide precursors dissolve to form soluble zincate complexes, primarily the tetrahydroxozincate ion ([Zn(OH)₄]²⁻) researchgate.netresearchgate.netquora.com. The stability of solid phases within this system is highly dependent on the alkali concentration. At lower NaOH concentrations, ZnO is the equilibrium solid phase. However, as the alkali concentration increases, a phase transition occurs, and this compound (NaZn(OH)₃) becomes the stable solid phase researchgate.net. The long-term stability of NaZn(OH)₃ in its mother liquor is therefore contingent on maintaining a sufficiently high concentration of sodium hydroxide to prevent its conversion to ZnO.

Effects of pH, Temperature, and Ionic Environment on Phase Longevity

The longevity of this compound and related phases is critically dependent on pH, temperature, and the local ionic makeup of the solution.

pH: The pH of the aqueous medium is a dominant factor. Zinc compounds exhibit amphoteric behavior, being soluble in both acidic (as Zn²⁺) and strongly alkaline (as [Zn(OH)₄]²⁻) conditions, but largely insoluble in the neutral pH range where zinc hydroxide precipitates researchgate.netnih.gov. The stability of passivating films on zinc metal, which are composed of zinc oxide/hydroxide, is enhanced with increasing pH in the alkaline range rsc.org. For this compound, maintaining a high pH is essential for its existence; a decrease in pH would shift the equilibrium, leading to the precipitation of less soluble species like zinc hydroxide or zinc oxide.

Temperature: Temperature influences both solubility and stability. The solubility of zinc oxide in sodium hydroxide solutions generally increases with temperature nist.govresearchgate.net. This suggests that at higher temperatures, a higher concentration of NaOH may be required to stabilize the solid NaZn(OH)₃ phase. Conversely, studies on the passivation of zinc have shown that the stability of the protective oxide/hydroxide film can decrease as temperature increases rsc.org. The concentration of NaOH at which the stable solid phase transitions from ZnO to NaZn(OH)₃ is also temperature-dependent researchgate.net.

Ionic Environment: The presence of other ions in the solution can lead to the formation of different, potentially more stable, zinc compounds. For instance, in a chloride-rich environment, layered zinc hydroxides like simonkolleite (Zn₅(OH)₈Cl₂·H₂O) can form in preference to zinc oxide or zinc hydroxide nih.gov. This indicates that the ionic composition of the environment dictates which zinc compound will be the most stable long-term phase.

Table 1: Factors Affecting the Phase Longevity of Zinc Hydroxide Species

| Factor | Effect | Relevant Species |

| pH | High alkaline pH (>9) favors the formation of soluble [Zn(OH)₄]²⁻ and stabilizes solid NaZn(OH)₃. Neutral pH leads to Zn(OH)₂ precipitation. researchgate.netnih.govrsc.org | NaZn(OH)₃, [Zn(OH)₄]²⁻, Zn(OH)₂ |

| Temperature | Increased temperature generally increases the solubility of ZnO in NaOH, potentially destabilizing solid phases. nist.govresearchgate.net | ZnO, NaZn(OH)₃ |

| Alkali Concentration | Higher NaOH concentration favors the stability of NaZn(OH)₃ over ZnO as the equilibrium solid phase. researchgate.net | NaZn(OH)₃, ZnO |

| Presence of Other Anions | Anions such as Cl⁻ can lead to the formation of more stable layered hydroxide salts, altering the expected phase. nih.gov | Zn₅(OH)₈Cl₂·H₂O |

Anion Exchange Mechanisms in Layered Zinc Hydroxides

While this compound (NaZn(OH)₃) has a specific crystalline structure, a related class of compounds, Layered Zinc Hydroxides (LZHs), are known for their ability to exchange anions. These materials typically have a structure based on positively charged zinc hydroxide sheets with exchangeable anions located in the interlayer spaces to maintain charge neutrality researchgate.netrsc.org.

Intercalation and De-intercalation Kinetics

The process by which anions are inserted into (intercalation) and removed from (de-intercalation) the interlayer region of LZHs is a key feature of these materials. The kinetics of these exchange reactions can vary significantly.

Selectivity of Anion Exchange and Its Governing Factors

Layered zinc hydroxides exhibit selectivity in the anions they intercalate. This preference is governed by a combination of factors related to the anion, the host layers, and the interaction between them.

The primary driving force for anion exchange is the electrostatic interaction between the positively charged hydroxide layers and the negatively charged guest anions rsc.orgmdpi.com. The selectivity of this process is determined by several interconnected factors:

Anion Charge and Size: Anions with a higher charge density (higher charge and smaller size) often form stronger electrostatic interactions and are preferentially intercalated researchgate.net.

Host Layer Charge Density: The distribution and density of positive charges on the zinc hydroxide layers influence the strength of the interaction with interlayer anions mdpi.com.

Interlayer Environment: The spacing between the layers, which is determined by the size and orientation of the intercalated anions, is a critical factor. There is a strong correlation between the binding energy of an anion and the resulting interlayer spacing rsc.org.

Hydrogen Bonding: The extent of hydrogen bonding between the guest anion, interlayer water molecules, and the host hydroxide layers can significantly affect stability. Anions that form stronger hydrogen bonds are typically more difficult to exchange out of the interlayer rsc.org.

Studies comparing different layered hydroxides have shown that layered double hydroxides (LDHs) may exchange more readily with anions like CO₃²⁻ and SO₄²⁻ compared to layered zinc hydroxide chloride (simonkolleite) researchgate.net. This highlights that the specific composition and structure of the host layer are crucial in determining exchange behavior.

Table 2: Governing Factors in Anion Exchange Selectivity for Layered Hydroxides

| Governing Factor | Description | Impact on Selectivity |

| Electrostatic Force | The primary attraction between the positive host layers and negative guest anions. rsc.orgmdpi.com | Stronger electrostatic forces lead to preferential intercalation. |

| Anion Charge Density | The ratio of charge to size for the anion. researchgate.net | Higher charge density anions are generally favored. |

| Anion Size & Geometry | The physical dimensions and shape of the anion. rsc.org | Influences the interlayer spacing and packing arrangement. |

| Host Layer Characteristics | The charge density and composition of the hydroxide layers. mdpi.com | Determines the strength of the host-guest interaction. |

| Hydrogen Bonding | Interactions between the anion, water molecules, and hydroxide layers. rsc.org | Stronger hydrogen bonding increases the stability of the intercalated anion, making it harder to exchange. |

Advanced Theoretical and Computational Investigations of Sodium Zinc Hydroxide Systems

Electronic Structure Calculations

Electronic structure calculations are employed to understand the quantum mechanical properties of materials, providing a foundational understanding of their stability, bonding, and electronic characteristics.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern materials science. ua.ac.be For zinc-containing hydroxides and oxides, standard DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) can be insufficient due to their tendency to underestimate the band gap of semiconductors. researchgate.netacmm.nl To address this, the LDA+U method, which incorporates a Hubbard U term to correct for on-site Coulomb interactions of localized d-electrons, is often employed. researchgate.net

A study on zinc hydroxide (B78521) (Zn(OH)₂), a closely related compound, utilized the LDA+U scheme to investigate its electronic structure. scribd.com The research established a principle for assigning the Hubbard U values (Up for O 2p states and Ud for Zn 3d states) to ensure an appropriate overlap between the Zn 3d and O 2p states. This corrected approach yielded a theoretical energy band gap of 5.65 eV for Zn(OH)₂, a value that aligned well with experimental investigations. scribd.com Such calculations are crucial for determining the band structure and the density of states (DOS), which describe the available electronic energy levels and their distribution, respectively. For pure ZnO, for instance, the Fermi level is typically located at the valence band maximum, but doping can shift it into the conduction band, inducing metallic properties. researchgate.net These computational methods provide a detailed picture of the electronic landscape that governs the material's optical and electrical properties.

Table 1: Comparison of Calculated Band Gaps for Zinc Compounds using Different DFT Methods

| Compound | Method | Calculated Band Gap (eV) | Reference |

|---|---|---|---|

| Ge | GGA/LDA | Metal (0 eV) | acmm.nl |

| Ge | HF | 4.2 | acmm.nl |

| ZnO | LDA+U | 3.37 | scribd.com |

| Zn(OH)₂ | LDA+U | 5.65 | scribd.com |

DFT calculations are also invaluable for predicting the nature of chemical bonds and the distribution of electronic charge within molecules and crystals. Studies on zincate complexes have used DFT to investigate their stability and geometry. researchgate.net For instance, calculations have shown that while complexes like [Zn(OH)]⁺, Zn(OH)₂, and [Zn(OH)₃]⁻ are stable in the gas phase, the tetrahedral [Zn(OH)₄]²⁻ complex is unstable relative to its dissociated components in the gas phase. researchgate.netnih.gov The introduction of water molecules or counter-ions like K⁺ in the calculations strongly stabilizes the tetrahedral [Zn(OH)₄]²⁻ structure, bringing its geometry closer to what is observed experimentally in aqueous solutions. researchgate.net

These simulations can generate electron density difference maps and perform Bader charge analysis to quantify charge transfer between atoms. mdpi.com In zincate complexes, there is significant charge transfer from the hydroxide ligands to the central zinc ion. An analysis of the charge density at the metal-ligand bond critical points reveals a predominantly closed-shell (ionic) interaction. researchgate.net This charge transfer weakens the O-H bonds within coordinated water molecules in hydrated zinc ions, explaining their acidity. researchgate.net Furthermore, computational studies on zinc-aluminum layered double hydroxides (ZnAl-LDHs) with defects show how charge density can be localized around vacancies or dopant atoms, creating new active centers. mdpi.com

Molecular Dynamics and Monte Carlo Simulations

While electronic structure methods describe the static, ground-state properties of a system, molecular dynamics (MD) and Monte Carlo (MC) simulations are used to explore its dynamic behavior and thermodynamic properties over time.

In aqueous environments, zincate ions are surrounded by water molecules, forming distinct solvation shells. MD simulations are a powerful tool for studying the structure and dynamics of these shells. nd.eduresearchgate.net Ab initio MD (AIMD) simulations, which calculate the forces on the fly using DFT, provide a highly accurate description of these systems. Studies on the hydrated Zn²⁺ ion show that the first solvation shell is strongly polarized by the zinc ion, with the dipole moment of the coordinated water molecules increasing significantly compared to bulk water. researchgate.net

Classical MD simulations, which use pre-defined force fields, can model larger systems and longer timescales. researchgate.netkuleuven.be These simulations have been used to study various zinc-containing solutions, revealing details about the coordination of ions and the structure of the surrounding solvent. pku.edu.cnresearchgate.net For example, simulations of aqueous zinc chloride solutions have been used to evaluate the formation constants for different ZnClₓ complexes. rsc.org Similarly, simulations of zinc ions in various electrolytes have revealed how anions and organic additives can replace water molecules in the primary solvation shell, altering the local environment of the zinc ion and influencing its reactivity. nih.govresearchgate.net This reconstruction of the solvation structure is critical in applications like aqueous zinc-ion batteries, as it can suppress undesirable side reactions. nih.gov

Table 2: Key Parameters from MD Simulations of Zn²⁺ Solvation

| System | Simulation Type | Key Finding | Reference |

|---|---|---|---|

| Zn²⁺ + 64 H₂O | AIMD | First shell water dipole moment is 3.4 D (vs. 2.73 D in bulk) | researchgate.net |

| Zn²⁺ + 6 H₂O / 58 H₂O | AIMD/MM | Results agree in detail with full AIMD simulations | researchgate.net |

| ZnSO₄ Electrolyte | MD | ACN additive changes liquid composition at the interface | nd.edu |

| Zn(BF₄)₂ Electrolyte | MD | Anions and polymers reconstruct the cationic solvation shell | nih.gov |

The formation of solid phases from solution is a complex process involving nucleation and subsequent growth. MD and MC simulations can provide atomic-level insights into these mechanisms. While direct simulation of the entire process for sodium zinc hydroxide is computationally demanding, studies on the formation of related zinc hydroxide and zinc oxide nanocrystals offer valuable understanding. nih.govresearchgate.net

Simulations can model the initial stages of clustering of precursor species in solution. For example, MD simulations of ZnO nanoparticle dissolution (the reverse of growth) show that the process likely involves clusters of (ZnO)ₙ groups. osti.gov Other simulations have investigated the role of solvents, such as different alcohols, in controlling the preferential growth direction of ZnO nanocrystals by modeling the interaction of solvent molecules with different crystal faces. nih.gov In-situ experimental techniques coupled with theoretical models have been used to describe the nucleation and growth kinetics of ZnO nanoparticles, identifying distinct phases of homogeneous nucleation followed by crystallization. acs.org These computational approaches are crucial for understanding how synthesis conditions influence the morphology and properties of the final nanocrystalline product. acs.org

Reaction Mechanism Modeling

Computational modeling can be used to map out the potential energy surfaces of chemical reactions, identifying transition states and calculating activation energies to elucidate reaction mechanisms. The formation of sodium zincate involves the reaction of a zinc source (like zinc metal, ZnO, or Zn(OH)₂) with sodium hydroxide. wikipedia.org

DFT calculations have been used to investigate the mechanism of zinc complexation by hydroxide ligands. shahroodut.ac.ir By modeling the stepwise addition of OH⁻ ions to a Zn²⁺ ion, the change in Gibbs free energy for each step can be calculated. These calculations show that the reaction becomes more favorable with the addition of each hydroxide ion, leading to the stable zincate [Zn(OH)₄]²⁻ complex. shahroodut.ac.ir

In more complex systems, such as the reaction of zinc minerals with molten NaOH, modeling helps to understand the sequence of chemical transformations. researchgate.netresearchgate.net For instance, studies on the decomposition of Zn₂SiO₄ by molten NaOH suggest that NaOH first reacts to form sodium silicate (B1173343) and sodium zincate (Na₂ZnO₂). researchgate.netresearchgate.net One proposed mechanism for the reaction of zinc metal with aqueous NaOH involves the formation of a passivating layer of zinc hydroxide, which is then dissolved by the excess hydroxide to form the soluble zincate complex. stackexchange.com These models, validated by experimental data, are essential for optimizing industrial processes like the alkaline leaching of zinc from ores and wastes. researchgate.net

Ab Initio Studies of Fundamental Chemical Steps in Synthesis and Transformation

Ab initio quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the fundamental chemical steps involved in the formation and transformation of zinc hydroxide complexes. These studies model the system from first principles, without reliance on empirical data, to provide a detailed understanding of molecular structures and energetics.

Investigations into the stepwise complexation of a zinc ion (Zn²⁺) with hydroxide ligands (OH⁻) form the basis of understanding the synthesis of this compound. Computational simulations using DFT can model the geometry of the reactants and the resulting complexes. Studies have revealed that zincate complexes such as [Zn(OH)]⁺, Zn(OH)₂, and [Zn(OH)₃]⁻ are stable in the gas phase.

A key transformation step that has been studied computationally is the stability of the tetrahedral zincate ion, [Zn(OH)₄]²⁻, which is the predominant species in concentrated alkaline solutions. Ab initio calculations have shown that in the gas phase, this complex is less stable than its dissociated components, [Zn(OH)₃]⁻ and OH⁻. This indicates that the surrounding environment plays a crucial role in the formation and stabilization of the tetracoordinate species. The introduction of water molecules or counter-ions like Na⁺ into the computational model significantly stabilizes the [Zn(OH)₄]²⁻ complex, leading to a tetrahedral geometry that aligns with experimental observations in aqueous solutions.

The optimized geometries of these zinc hydroxide species have been determined through molecular modeling, providing precise information on bond lengths and angles, which are fundamental to understanding their reactivity and stability. These computational approaches allow researchers to visualize the progressive coordination of hydroxide ions around the central zinc ion, a fundamental aspect of the synthesis process in alkaline media.

Prediction of Thermodynamic Stability and Reaction Free Energies for Zinc Hydroxide Complexes

A significant application of computational chemistry in this field is the prediction of thermodynamic quantities that govern the stability of zinc hydroxide complexes and the spontaneity of their formation. The change in Gibbs free energy (ΔG), or reaction free energy, for the stepwise addition of hydroxide ions to a zinc ion is a key indicator of the favorability of forming progressively larger complexes.

Molecular modeling studies have calculated these reaction free energies, showing a distinct trend. The addition of successive hydroxide ions to the zinc complex becomes progressively less favorable. This is demonstrated by a decrease in the magnitude of the negative reaction free energies as more ligands are added. For instance, the total free energy for the formation of the zincate ion, [Zn(OH)₄]²⁻, has been calculated to be -16.943 kcal/mol.

The thermodynamic stability of these complexes is highly dependent on the environment. As noted in DFT studies, the stability of the [Zn(OH)₄]²⁻ ion is significantly enhanced in a condensed phase compared to the gas phase. Solvation models, which account for the presence of a solvent like water, are therefore critical for accurate predictions. The interaction with water molecules or alkali metal cations, such as Na⁺, provides the necessary stabilization to form the tetrahedral zincate structure observed experimentally.

The following interactive table summarizes the reaction free energies for the formation of various zinc hydroxide species as determined by molecular modeling studies.

| Reaction | Reactants | Products | Reaction Free Energy (kcal/mol) |

| 1 | Zn²⁺ + OH⁻ | [Zn(OH)]⁺ | -30.120 |

| 2 | [Zn(OH)]⁺ + OH⁻ | Zn(OH)₂ | -26.540 |

| 3 | Zn(OH)₂ + OH⁻ | [Zn(OH)₃]⁻ | -21.450 |

| 4 | [Zn(OH)₃]⁻ + OH⁻ | [Zn(OH)₄]²⁻ | -16.943 |

This table presents data from molecular modeling calculations, illustrating the change in reaction free energy with the stepwise addition of hydroxide ligands to a zinc ion.

These computational predictions of thermodynamic stability are crucial for optimizing processes like alkaline leaching of zinc oxide ores, as they help explain experimental observations and guide the development of more efficient industrial methods.

Reactivity and Mechanistic Studies in Catalysis and Electrochemistry

Catalytic Activity of Zinc Hydroxide (B78521) and Zincate-Derived Materials

Zinc hydroxide and related zincate materials are recognized for their catalytic capabilities, often serving as precursors or active components in various catalytic systems. Their utility spans from environmental remediation to chemical synthesis, where they facilitate reactions through specific surface interactions. Layered zinc hydroxides, in particular, are studied for their ion-exchange applications in catalysis and as precursors for zinc oxide (ZnO) powders, which are potent catalysts.

The photocatalytic degradation of organic dyes is a significant area of research for zinc-based materials. Zinc-containing coordination polymers and nanoparticles have demonstrated effectiveness in breaking down complex organic molecules found in industrial wastewater.

One study investigated a novel zinc coordination polymer, {Zn(TIPA)(seb)0.5·3.5H2O}n, for the photodegradation of dyes like malachite green oxalate (B1200264) (MGO). The mechanism involves the absorption of UV light, which excites the material, leading to the generation of reactive oxygen species that degrade the dye molecules. The presence of hydrogen peroxide (H2O2) and UV irradiation significantly enhances the degradation rate. For instance, the absorption peak of MGO was observed to reduce significantly within 35 minutes under these conditions.

The morphology of the catalyst also plays a crucial role. A study on ZnO particles with different shapes (rod-like, rice-like, and disk-like) found that rod-like particles were the most effective in degrading Rhodamine B under UV light, exhibiting the highest first-order rate constant.

Table 1: Comparison of Photocatalytic Degradation of Sunset Yellow

| Photocatalyst | Overall Dye Removal (%) | Reference |

| ZnO nanoparticles | 28.2 | |

| ZnO/Zn(OH)2 nanoparticles | 97.4 |

The catalytic activity of zinc-based materials is intrinsically linked to the nature of their surface active sites. In zinc enzymes, for example, a water molecule is universally found as a critical ligand at the catalytically active zinc site. This water molecule can be activated through ionization or polarization, often forming a zinc hydroxide species, which then participates in the catalytic reaction. The geometry and coordination of the zinc atom, along with the spacing of protein ligands, determine the specific mechanistic pathway.

In heterogeneous catalysis involving zinc hydroxide materials, the surface hydroxyl groups (–OH) are of paramount importance. When metal oxide particles like ZnO are hydrated, they form surface hydroxyl groups. These groups can undergo protonation and deprotonation depending on the pH, creating charged surfaces that can influence the adsorption of reactants. Increased surface charge density can also confine adsorbed hydroxyl radicals (*OH), which are key intermediates in oxidation reactions, thereby promoting rapid reaction rates.

Zinc-based hydroxide composites are increasingly explored for photo-electrocatalytic applications, such as water splitting for hydrogen production. Zinc oxide is an attractive material for this purpose due to its wide bandgap (3.37 eV), high electron mobility, and environmental compatibility. To improve its efficiency, ZnO is often combined with other materials to form composites.

One such composite is ZnO@RuO2, which has been investigated as a bifunctional photo-electrocatalyst. Synthesized by precipitating Zn(OH)2 onto RuO2 followed by microwave processing, these composites aim to enhance optical and catalytic properties. The formation of a heterojunction at the interface between the different semiconductor grains can facilitate more efficient charge separation and slow the recombination of photogenerated electron-hole pairs, thereby improving catalytic efficiency.

The photocatalytic activity of ZnO nanostructures with different morphologies (lamella, nanorod, and nanoparticle) has also been evaluated for both dye degradation and the CO2 reduction reaction (CO2RR). Results showed that the lamellar morphology achieved the best performance, likely due to its higher aspect ratio which influences the structural, optical, and electrical properties of the material. These studies demonstrate that by creating composites and controlling morphology, the photo-electrocatalytic performance of zinc-based hydroxide materials can be significantly enhanced for various energy and environmental applications.

Table 2: Properties of ZnO/RuO2 Composite Photo-Electrocatalysts

| Composite (ZnO:RuO2 mass ratio) | Annealing Temp (°C) | Avg. Particle Size (nm) | Key Feature |

| 1ZnO/1RuO2 | - | 26.7 | Microwave processed |

| 1ZnO/1RuO2-600 | 600 | 41.8 | Annealed, heterojunction formation |

| 10ZnO/1RuO2 | - | 22.8 | Microwave processed |

| 10ZnO/1RuO2-600 | 600 | 38.5 | Annealed, heterojunction formation |

| Data derived from a study on ZnO/RuO2 composites. |

Electrochemical Behavior of Zinc-Hydroxide-Containing Electrodes

Zinc electrodes are a cornerstone of many battery systems, particularly in alkaline electrolytes, due to zinc's high theoretical capacity and abundance. The electrochemical behavior of these electrodes is complex, involving the formation and dissolution of zinc hydroxide and zinc oxide layers at the electrode-electrolyte interface.

The redox chemistry at a zinc electrode in an alkaline environment is multifaceted. During discharge, zinc metal is oxidized. In alkaline solutions, this initially leads to the formation of zinc hydroxide, Zn(OH)2. This precipitate can then dissolve in excess hydroxide to form soluble zincate ions, such as [Zn(OH)4]2-. The passivation of the electrode can occur when the local concentration of zincate exceeds its solubility limit, causing the precipitation of a dense, insulating layer of ZnO or Zn(OH)2 on the electrode surface, which can limit further discharge.

In rechargeable zinc-ion batteries, the redox mechanisms can be further complicated by the electrolyte composition. For instance, in mild aqueous electrolytes for Zn-MnO2 batteries, the formation and dissolution of zinc hydroxy sulfate (B86663) salt (Zn4SO4(OH)6·nH2O) is a major process during charge and discharge cycles. The use of electrolyte additives can influence which species are formed.

Cyclic voltammetry is a key technique used to study these processes. For example, in the electrochemical deposition of zinc, a reduction peak for Zn2+ to metallic Zn can be identified at a specific potential (e.g., -1.738 V vs. SCE), which guides the formation of zinc films. The subsequent oxidation of this metallic zinc layer forms the desired zinc hydroxide film. Understanding these fundamental redox transformations is crucial for controlling electrode morphology and preventing issues like dendrite formation, which can cause short circuits.

Efficient ion transport and rapid charge transfer are critical for the performance of batteries using zinc-hydroxide-containing electrodes. In aqueous electrolytes, zinc ions are typically coordinated by water molecules, forming a solvation sheath. The transport of these solvated ions through the electrolyte to the electrode surface is a key step in the electrochemical process. The ionic conductivity of aqueous electrolytes is generally high, which is advantageous for battery performance.

However, the dynamics at the interface are complex. The desolvation of Zn2+ ions is required for deposition, and this process can allow water molecules to approach the electrode surface, potentially leading to side reactions like the hydrogen evolution reaction (HER). The composition of the alkaline electrolyte significantly affects these dynamics. For instance, super-concentrated alkali hydroxide electrolytes have been shown to alter the water network and create unique proton hopping mechanisms that maintain high ionic conductivity while suppressing HER.

Degradation Mechanisms of Zincate Species in Electrochemical Cells

In alkaline electrochemical cells, such as zinc-air and nickel-zinc (B8489154) batteries, the zinc electrode operates in an electrolyte typically composed of concentrated potassium hydroxide or sodium hydroxide. In these caustic environments, zinc does not exist as a simple hydrated Zn²⁺ ion; instead, it dissolves during discharge to form soluble zincate species, primarily the tetrahydroxozincate anion, [Zn(OH)₄]²⁻. The stability and concentration of these zincate species are critical to cell performance, and their degradation pathways are a primary cause of capacity loss and cell failure. The predominant degradation mechanism is passivation of the zinc electrode via the dissolution-precipitation model. researchgate.netresearchgate.netfrontiersin.org

This process unfolds in several steps:

Anodic Dissolution: Metallic zinc at the anode is oxidized, reacting with hydroxide ions from the electrolyte to form soluble zincate ions. researchgate.net

Zn + 4OH⁻ → [Zn(OH)₄]²⁻ + 2e⁻

Accumulation and Supersaturation: As the discharge process continues, zincate ions accumulate in the electrolyte layer adjacent to the electrode surface. This localized concentration can quickly exceed the solubility limit of the electrolyte, leading to a supersaturated solution. researchgate.netresearchgate.net

Precipitation and Passivation: Once the zincate concentration reaches a critical level of supersaturation, it becomes thermodynamically unstable. The zincate complex then decomposes and precipitates onto the electrode surface as an insoluble, electronically resistive layer. researchgate.net This layer is primarily composed of zinc oxide (ZnO) and/or zinc hydroxide (Zn(OH)₂). researchgate.netfrontiersin.org

[Zn(OH)₄]²⁻ → ZnO + H₂O + 2OH⁻

[Zn(OH)₄]²⁻ → Zn(OH)₂ + 2OH⁻

This precipitated layer, often referred to as a "passive film," physically blocks the active surface of the zinc electrode from the electrolyte. researchgate.netfrontiersin.org This blockage prevents further dissolution of zinc and hinders the transport of hydroxide ions, effectively stopping the discharge reaction and causing the cell to fail. frontiersin.org The nature and rate of this passivation process are strongly influenced by the hydroxide concentration of the electrolyte; higher concentrations can alter whether the mechanism is kinetically or mass-transport controlled. osti.gov

Two main types of passive films have been identified based on the conditions of their formation:

| Film Type | Formation Conditions | Description | Reference |

| Type 1 | Lower overpotentials (<0.15 V) | Forms from the precipitation of supersaturated zincate ions in the electrolyte. Its formation is not dependent on the anodic current density. | researchgate.nettu-clausthal.de |

| Type 2 | Higher overpotentials (≥0.15 V) | Forms from the direct oxidation of the zinc metal itself, underneath the Type 1 film. Its formation is favored at higher current densities. | researchgate.nettu-clausthal.de |

The continuous formation and dissolution of these passivating layers contribute significantly to the degradation of cell performance, limiting the cycle life and discharge rate of alkaline zinc-based batteries.

Sorption and Ion Exchange Processes

Mechanisms of Anion Adsorption onto Layered Zinc Hydroxides

Layered zinc hydroxides (LZHs) are a class of materials with a brucite-like structure, consisting of positively charged zinc hydroxide layers with interlayer anions and water molecules that balance the charge. rsc.orgresearchgate.net This structure gives them a high capacity for anion exchange, making them effective sorbents for various anions from aqueous solutions. rsc.orgdigitellinc.com The uptake of anions by LZHs is not a simple, single-step process but typically involves a combination of two primary mechanisms: surface adsorption and anion exchange. digitellinc.com

Future Research Directions and Emerging Paradigms in Sodium Zinc Hydroxide Chemistry

Rational Design and Synthesis of Tailored Sodium Zinc Hydroxide (B78521) Architectures

The rational design and synthesis of sodium zinc hydroxide architectures with tailored morphologies, sizes, and crystallographic orientations represent a primary frontier in harnessing their full potential. This approach moves away from trial-and-error methodologies towards a predictive framework where synthesis parameters are meticulously controlled to achieve a desired outcome. Key to this is a deep understanding of the nucleation and growth mechanisms, which are influenced by a variety of factors.

Systematic control over reaction parameters is fundamental to tailoring the final architecture of this compound. These parameters include:

Precursor Concentration: The concentrations of zinc and hydroxide sources directly impact the supersaturation of the solution, which in turn governs the nucleation rate and subsequent crystal growth.

pH: The pH of the reaction medium dictates the speciation of zincate ions in solution, such as [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻, influencing the building blocks available for crystallization.

Temperature: Temperature affects reaction kinetics, solubility of precursors, and the thermodynamics of phase formation, thereby influencing the crystalline phase and morphology.

Additives and Surfactants: Organic molecules, polymers, and surfactants can act as capping agents or structure-directing agents, selectively adsorbing onto specific crystal facets to control the growth direction and final morphology.

By systematically varying these parameters, researchers can achieve a range of nano- and microstructures, from simple nanoparticles and nanosheets to more complex hierarchical assemblies. For instance, hydrothermal and sol-gel methods have been widely employed for the synthesis of zinc oxide nanostructures, often using sodium hydroxide as a key reagent, which inherently involves the formation of this compound intermediates or related zincate species. researchgate.net The principles governing the morphological control in these systems can be extrapolated and refined for the direct synthesis of tailored this compound structures.

Future research in this area will likely focus on the development of predictive models that can correlate synthesis parameters with the resulting material properties. This will enable the a priori design of this compound architectures optimized for specific applications, such as catalysis, energy storage, and sensing. A summary of how different synthesis parameters can be rationally tuned to control the architecture of zinc-containing hydroxide materials is presented in the table below.

| Synthesis Parameter | Influence on Architecture | Examples of Tailored Architectures |

| Precursor Concentration | Affects nucleation density and growth rate. | High concentration can lead to smaller, more numerous nanoparticles. |

| pH | Controls the type of zincate species in solution. | Can influence the formation of different crystalline phases and morphologies. |

| Temperature | Influences reaction kinetics and crystal growth. | Higher temperatures can promote the growth of larger, more crystalline structures. |

| Additives/Surfactants | Act as capping or structure-directing agents. | Can lead to the formation of nanorods, nanosheets, or hierarchical structures. |

Multiscale Modeling and Experimental Integration for Predictive Understanding

A paradigm shift towards a predictive understanding of this compound chemistry necessitates the seamless integration of multiscale modeling and experimental validation. This synergistic approach allows for the elucidation of complex chemical processes occurring at different length and time scales, from the atomic level to the macroscopic behavior of the material.

Computational modeling can provide invaluable insights into aspects that are difficult to probe experimentally:

Quantum Mechanical Calculations (e.g., Density Functional Theory - DFT): These methods can be used to investigate the electronic structure, stability, and reactivity of different this compound polymorphs and surface facets. DFT can also elucidate the interaction of solvent molecules and additives with the growing crystal surfaces, providing a basis for understanding morphology control.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of larger systems over longer timescales, providing insights into the solvation structure of zincate ions in aqueous sodium hydroxide solutions, the dynamics of precursor species, and the initial stages of nucleation and aggregation.

Kinetic Monte Carlo (KMC) Simulations: KMC can be employed to simulate crystal growth processes, predicting the evolution of crystal shape based on the rates of atomic or molecular attachment and detachment at different crystal faces.

Experimental integration is crucial for validating and refining the computational models. Advanced characterization techniques can provide the necessary data to benchmark the theoretical predictions. For example, high-resolution transmission electron microscopy (HRTEM) can reveal the atomic structure of synthesized nanoparticles, which can be directly compared with DFT-predicted structures. Similarly, in situ spectroscopic techniques can monitor the evolution of species in solution during synthesis, providing data to validate kinetic models derived from MD or KMC simulations.

The iterative feedback loop between modeling and experimentation is key to developing a robust and predictive understanding. For instance, discrepancies between experimental observations and simulation results can highlight the need to refine the theoretical models, perhaps by incorporating additional physical phenomena or more accurate force fields. Conversely, computational predictions can guide the design of new experiments to test specific hypotheses about the synthesis mechanism or material properties.

| Modeling Technique | Information Provided | Experimental Validation |

| Density Functional Theory (DFT) | Electronic structure, phase stability, surface energies, reaction pathways. | X-ray Diffraction (XRD), X-ray Photoelectron Spectroscopy (XPS), HRTEM. |

| Molecular Dynamics (MD) | Solvation structures, diffusion coefficients, nucleation events. | Neutron Scattering, Nuclear Magnetic Resonance (NMR), In Situ Spectroscopy. |

| Kinetic Monte Carlo (KMC) | Crystal growth kinetics, morphology evolution. | Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM). |

Exploration of New Reactivity Frontiers and Advanced Functionalities

While the chemistry of this compound is often considered in the context of its role as a precursor to zinc oxide, there is a growing interest in exploring its intrinsic reactivity and functionalities. The unique structural and electronic properties of this compound open up possibilities for its application in a variety of fields beyond its traditional uses.

Catalysis: The surface of this compound, with its combination of zinc, sodium, and hydroxide groups, can offer unique catalytic properties. Research is emerging on its potential as a catalyst or catalyst support for a range of organic transformations. The basicity of the hydroxide groups, coupled with the Lewis acidity of the zinc centers, can create bifunctional active sites for reactions such as aldol (B89426) condensations, transesterification, and other base-catalyzed reactions. Furthermore, the layered structure of some this compound phases could be exploited for intercalation chemistry, leading to novel catalytic materials with tunable properties.

Electrochemical Applications: The electrochemical behavior of zinc in alkaline media is of significant interest for energy storage applications, particularly in zinc-based batteries. mdpi.comyoutube.com this compound and related zincate species are key components of the electrolyte in these systems. nih.gov Future research could focus on leveraging the properties of solid-state this compound as an electrode material or as a component in solid-state electrolytes. Its ability to participate in reversible electrochemical reactions could be harnessed for the development of next-generation batteries with improved safety and performance characteristics.

Photocatalysis: Although zinc oxide is the more widely studied photocatalyst, the potential of this compound in this area should not be overlooked. The presence of hydroxide groups on the surface can influence the adsorption of reactants and the generation of reactive oxygen species. rsc.orgnih.gov Research into the band structure and electronic properties of this compound could reveal opportunities for its use as a photocatalyst, either on its own or in composite materials, for applications such as water splitting and the degradation of organic pollutants. mdpi.com

A summary of potential new frontiers for this compound is provided in the table below.

| Research Area | Potential Functionality | Rationale |

| Catalysis | Heterogeneous base catalyst, catalyst support. | Bifunctional acid-base sites, tunable layered structure. |

| Energy Storage | Electrode material, solid-state electrolyte component. | Reversible electrochemical reactions in alkaline media. |

| Photocatalysis | UV light-active photocatalyst, co-catalyst. | Potential for favorable band alignment and surface hydroxyl groups. |

Development of Novel Characterization Probes for In Situ Analysis of Formation and Transformation Processes

A deeper understanding of the mechanisms underlying the formation and transformation of this compound requires the development and application of novel characterization probes that can monitor these processes in real-time and under relevant reaction conditions. Traditional ex situ characterization techniques, while valuable, only provide snapshots of the final product and can miss crucial information about transient intermediates and dynamic processes.

In Situ and Operando Spectroscopy and Diffraction:

Synchrotron-based X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques are powerful tools for probing the crystalline structure and local atomic environment of materials during their formation. researchgate.netrsc.org In situ XRD can track the evolution of crystalline phases, providing information on nucleation and growth kinetics. nih.gov XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide insights into the coordination chemistry and oxidation state of zinc in both solution and solid phases.

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques can be used to identify the chemical species present in the reaction solution and on the surface of the growing particles. researchgate.net In situ Raman and IR can monitor the consumption of precursors and the formation of new chemical bonds, providing valuable information about the reaction mechanism.

Advanced Microscopy Techniques:

Cryogenic Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for the direct visualization of nanoparticles and their aggregates in a vitrified, near-native state. researchgate.net This technique can be used to capture the early stages of nucleation and growth, providing unprecedented insights into the formation of this compound from solution.

In Situ Liquid-Cell Transmission Electron Microscopy (TEM): This cutting-edge technique allows for the real-time observation of nanoparticle growth and transformation in a liquid environment. By flowing precursor solutions through a specialized TEM holder, researchers can directly visualize the dynamics of this compound formation at the nanoscale.

Fluorescent Probes: The development of synthetic fluorescent probes that are sensitive to changes in the local chemical environment, such as pH or the concentration of specific ions, could provide a new avenue for monitoring the formation of this compound in situ. nih.gov These probes could be designed to change their fluorescence properties upon interaction with zincate species or upon incorporation into the growing solid phase, enabling real-time imaging of the crystallization process.

The data generated from these advanced in situ characterization techniques will be invaluable for validating and refining the multiscale models discussed in section 8.2, ultimately leading to a more complete and predictive understanding of this compound chemistry.

| Characterization Probe | Information Provided |

| In Situ XRD/XAS | Real-time evolution of crystalline phases and local atomic structure. |

| In Situ Raman/IR Spectroscopy | Identification of chemical species in solution and on surfaces during reaction. |

| Cryo-TEM | Visualization of early-stage nucleation and aggregation in a near-native state. |

| In Situ Liquid-Cell TEM | Real-time imaging of nanoparticle growth and transformation dynamics. |

| Fluorescent Probes | Spatiotemporal mapping of chemical changes during formation. |

Q & A

Q. What are the standard methods for synthesizing sodium zincate (Na₂ZnO₂) in laboratory settings?

Sodium zincate is typically synthesized via the reaction of zinc compounds (e.g., zinc oxide or zinc hydroxide) with sodium hydroxide under controlled conditions. A common method involves heating zinc oxide (ZnO) with excess NaOH at 500–600°C to form Na₂ZnO₂ and water . For aqueous synthesis, stoichiometric ratios are critical: a molar ratio of NaOH to Zn²⁺ ≥ 2:1 ensures complete dissolution of Zn(OH)₂ into soluble Na₂ZnO₂ . Researchers must monitor pH (>12) and temperature to avoid incomplete reactions or precipitation of intermediate phases.

Q. How can the formation of sodium zincate be distinguished from similar amphoteric metal reactions (e.g., aluminum or lead)?

While Al(OH)₃ and Pb(OH)₂ also dissolve in excess NaOH, sodium zincate formation can be confirmed via spectroscopic techniques (e.g., FTIR for Zn-O bonding at ~450 cm⁻¹) or X-ray diffraction (XRD) to identify Na₂ZnO₂’s distinct crystallographic peaks . Additionally, zincate solutions remain clear upon dilution, whereas lead or aluminum hydroxides may re-precipitate under specific ionic conditions .

Q. What analytical techniques are recommended for quantifying zinc in sodium zincate solutions?

Atomic absorption spectroscopy (AAS) or inductively coupled plasma optical emission spectrometry (ICP-OES) are standard for quantifying dissolved zinc. Prior acid digestion (using HNO₃ or HCl) converts Na₂ZnO₂ back to Zn²⁺ for accurate measurement . For low concentrations, colorimetric methods with dithizone ligands can detect Zn²⁺ at ppm levels, though interference from sodium ions requires matrix-matched calibration .

Advanced Research Questions